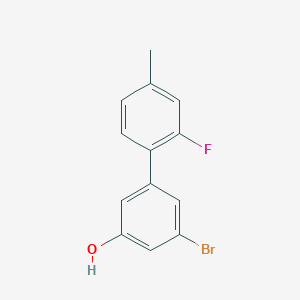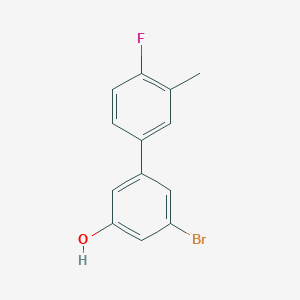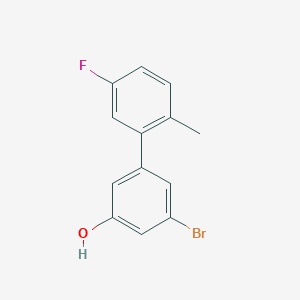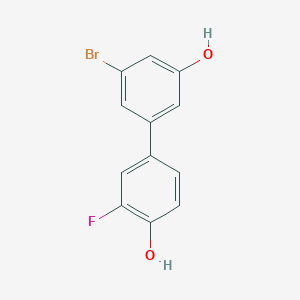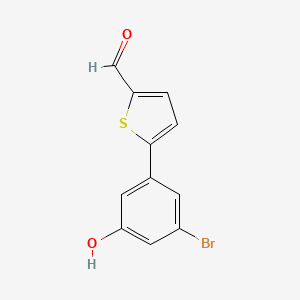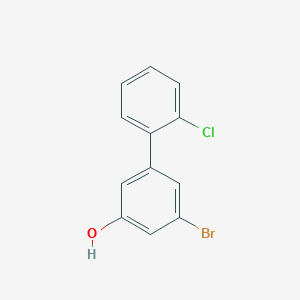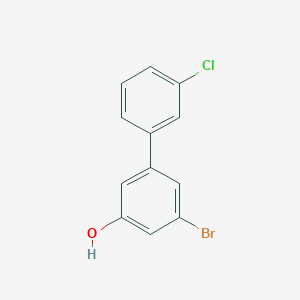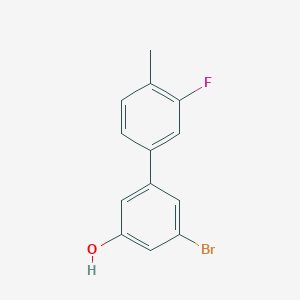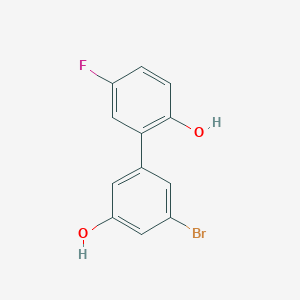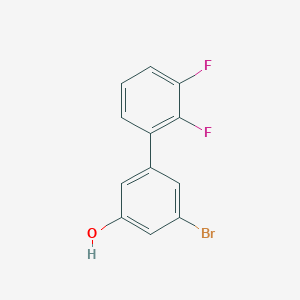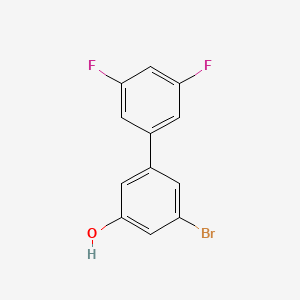
3-Bromo-5-(3,5-difluorophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(3,5-difluorophenyl)phenol, 95% (3-B5-DFPP) is an organobromine compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in most organic solvents. 3-B5-DFPP is widely used in organic synthesis, biochemistry, and analytical chemistry, and has been used for various applications in the laboratory.
Scientific Research Applications
3-Bromo-5-(3,5-difluorophenyl)phenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as monofluorinated and difluorinated phenols, as well as in the synthesis of polymers. It has also been used in the synthesis of peptides, proteins, and other biologically active compounds. Additionally, 3-Bromo-5-(3,5-difluorophenyl)phenol, 95% has been used as a catalyst in the synthesis of polymers and other organic compounds. It has also been used in the synthesis of polymers for use in medical applications.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3,5-difluorophenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as an electron donor in the reaction, allowing for the formation of a new bond between the two reactants. Additionally, the compound is believed to act as a catalyst, allowing for the reaction to proceed at a faster rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3,5-difluorophenyl)phenol, 95% are not fully understood. However, it has been suggested that the compound may have some anti-inflammatory properties. Additionally, it has been shown to have antifungal and antibacterial activity.
Advantages and Limitations for Lab Experiments
3-Bromo-5-(3,5-difluorophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a stable and non-toxic compound, making it safe to handle and use in the laboratory. Additionally, it is a low-cost compound, making it an attractive option for use in research. However, there are some limitations to its use in the laboratory. For example, the compound is sensitive to light and air, making it difficult to store for long periods of time. Additionally, the compound is relatively insoluble in water, making it difficult to use in aqueous solutions.
Future Directions
There are several potential future directions for research involving 3-Bromo-5-(3,5-difluorophenyl)phenol, 95%. For example, further research could be conducted to explore the potential therapeutic applications of the compound, such as its anti-inflammatory and anti-fungal/bacterial activities. Additionally, further research could be conducted to explore the potential use of the compound as a catalyst in the synthesis of polymers and other organic compounds. Finally, further research could be conducted to explore the potential use of 3-Bromo-5-(3,5-difluorophenyl)phenol, 95% in drug delivery systems.
Synthesis Methods
3-Bromo-5-(3,5-difluorophenyl)phenol, 95% can be synthesized by the reaction of 3-bromo-5-fluorophenol with 3,5-difluorobenzene in the presence of a base such as sodium hydroxide. The reaction proceeds via an SN2 nucleophilic substitution reaction. The reaction is typically carried out at room temperature, and the desired product is obtained in high yields. The reaction can be further optimized by varying the reaction conditions, such as temperature, time, and solvent.
properties
IUPAC Name |
3-bromo-5-(3,5-difluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF2O/c13-9-1-7(4-12(16)5-9)8-2-10(14)6-11(15)3-8/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKCQJFDDXDDLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)C2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686393 |
Source


|
| Record name | 5-Bromo-3',5'-difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3,5-difluorophenyl)phenol | |
CAS RN |
1261957-01-0 |
Source


|
| Record name | 5-Bromo-3',5'-difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



